BMY-7378 is a synthetic compound primarily employed in scientific research to investigate the roles of α1-adrenoceptor and 5-HT1A receptor subtypes. Its primary use lies in characterizing these receptor subtypes in various tissues and understanding their signaling pathways and physiological functions.
Characterizing receptor subtypes: Determining the specific subtypes of α1-adrenoceptors (α1A, α1B, α1D) and 5-HT1A receptors present in different tissues and organs.
Investigating receptor function: Understanding the physiological responses mediated by specific α1-adrenoceptor and 5-HT1A receptor subtypes.
Developing subtype-selective drugs: Providing insights for developing drugs that specifically target individual α1-adrenoceptor or 5-HT1A receptor subtypes for therapeutic purposes.
Mechanism of Action
α1D-Adrenoceptor Antagonist: BMY-7378 acts as a potent and selective antagonist at α1D-adrenoceptors. , It binds to these receptors, preventing the binding and effects of endogenous agonists like norepinephrine. This antagonism has been observed in various tissues, including the aorta, , , mesenteric artery, and tail artery.
α1A-Adrenoceptor Partial Agonist: While exhibiting antagonism at α1D-adrenoceptors, BMY-7378 can act as a partial agonist at α1A-adrenoceptors. This means it can activate these receptors but to a lesser extent than full agonists like norepinephrine. The partial agonist activity is context-dependent and may vary depending on tissue and experimental conditions.
Partial Agonist: BMY-7378 binds to and activates 5-HT1A receptors, but its efficacy is less than that of full agonists like 8-OH-DPAT. , This partial agonist activity contributes to some of its behavioral effects.
Applications
Lacrimal Gland Function: BMY-7378 has been used to investigate the role of α1D-adrenoceptors in regulating protein secretion and signaling pathways in lacrimal glands. , This research contributes to understanding dry eye disease and developing potential therapies.
Urinary Tract Function: Studies have explored the potential of α1D-adrenoceptor blockade by BMY-7378 in improving voiding efficiency in rats with spinal cord injury, suggesting a possible therapeutic target for urinary dysfunction.
Relevance: Several studies used 8-OH-DPAT alongside BMY-7378 to investigate the role of 5-HT1A receptors. [, , , ]. BMY-7378 was initially characterized as a potential 5-HT1A antagonist and was often studied in comparison to the full agonist 8-OH-DPAT. These studies helped elucidate the complex pharmacology of BMY-7378, revealing its partial agonist activity at 5-HT1A receptors in some paradigms.
NAN-190
Relevance: Similar to BMY-7378, NAN-190 was investigated for its ability to block the effects of 8-OH-DPAT in behavioral studies. []. While both compounds displayed high affinity for 5-HT1A receptors, they exhibited distinct effects when administered alone and in combination with 8-OH-DPAT. NAN-190 was found to block the rate-increasing effects of 8-OH-DPAT on punished responding and reversed its rate-decreasing effects on unpunished responding. In contrast, BMY-7378 showed partial agonist activity, attenuating some effects of 8-OH-DPAT while enhancing others.
Midazolam
Relevance: In one study, the ability of NAN-190 to block increases in punished responding produced by midazolam was investigated. []. This comparison helped determine whether the antagonistic effects of NAN-190 were specific to 5-HT1A receptors or generalized to other neurotransmitter systems. The study found that NAN-190 failed to block the effects of midazolam, suggesting a degree of selectivity for 5-HT1A receptors.
Phenylephrine
Relevance: Phenylephrine was used in several studies to investigate the α1-adrenergic receptor subtype selectivity of BMY-7378. [, , , , , , , , , , , , , , , , , ] These studies demonstrated that BMY-7378 exhibits selectivity for the α1D-adrenergic receptor subtype over the α1A- and α1B-subtypes. This selectivity profile makes BMY-7378 a valuable tool for studying the physiological and pharmacological roles of α1D-adrenergic receptors.
5-Methylurapidil (5-MU)
Relevance: 5-Methylurapidil was frequently used alongside BMY-7378 in numerous studies to characterize the α1-adrenoceptor subtype selectivity of both drugs. [, , , , , , , , , , , , , , ] By comparing the effects of these antagonists, researchers could differentiate between the contributions of α1A- and α1D-adrenoceptors in various physiological responses.
Chloroethylclonidine (CEC)
Relevance: Chloroethylclonidine was employed in various studies to inactivate α1B-adrenoceptors selectively. [, , , , , , , , , , , , , ] This approach allowed researchers to investigate the potential involvement of α1A- and α1D-adrenoceptors in the absence of α1B-adrenoceptor-mediated responses.
WB-4101
Relevance: WB-4101 was used in several studies investigating the α1-adrenoceptor subtype selectivity of BMY-7378. [, , , , , , , , , ] By comparing the effects of these antagonists, researchers aimed to elucidate the specific roles of α1A- and α1D-adrenoceptors in different physiological responses.
Norepinephrine
Relevance: Norepinephrine was frequently used as an agonist in studies investigating the α1-adrenoceptor subtype selectivity of BMY-7378. [, , , , , , , , , , , , , ] By studying the effects of BMY-7378 on norepinephrine-induced responses, researchers could determine the relative contribution of α1D-adrenoceptors to those responses.
Other Related Compounds:
A-61603: An α1A-adrenoceptor selective agonist used to investigate the role of this receptor subtype in different tissues and systems. [, ]
Buspirone: A 5-HT1A partial agonist with anxiolytic properties, used in studies comparing its effects and pharmacology with those of BMY-7378. [, ]
Gepirone: Another 5-HT1A partial agonist used in similar comparisons with BMY-7378, exploring its effects on receptor regulation and function. [, ]
L-765314: A selective α1B-adrenoceptor antagonist employed to delineate the roles of different α1-adrenoceptor subtypes. [, , ]
Naftopidil: An α1-blocker used to investigate the therapeutic potential of blocking α1-adrenoceptors in various conditions. []
Silodosin: A selective α1A-AR antagonist used to evaluate the specific role of this subtype in physiological processes. [, ]
Spiroxatrine: A 5HT1A receptor antagonist used in studies examining the involvement of 5-HT1A receptors in the effects of BMY-7378. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.